Product packaging for 4-Methoxy-3-nitro-1H-pyrazole(Cat. No.:)

4-Methoxy-3-nitro-1H-pyrazole

Cat. No.: B13340769
M. Wt: 143.10 g/mol
InChI Key: VOHUTDNVNIKZHC-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Modern Chemical Sciences

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary chemical and pharmaceutical sciences. royal-chem.comnih.gov Its inherent aromaticity provides stability, while the presence of both an acidic and a basic nitrogen atom imparts unique reactivity. royal-chem.com This versatile scaffold is found in a wide array of biologically active compounds, demonstrating its importance as a "privileged scaffold" in drug discovery. rsc.orgmdpi.com

The applications of pyrazole derivatives are extensive, spanning pharmaceuticals, agrochemicals, and material science. royal-chem.comnih.gov In medicine, pyrazole-containing drugs are utilized for their anti-inflammatory, analgesic, anticancer, and antiviral properties, among others. nih.govpharmajournal.net Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anxiolytic tracazolate. mdpi.com In agriculture, pyrazole derivatives are employed as effective pesticides and herbicides. royal-chem.comresearchgate.net The field of material science also leverages pyrazoles for the development of conductive polymers and materials with specific photophysical properties. royal-chem.commdpi.com The continued exploration of functionalized pyrazoles remains a vibrant area of research, with scientists constantly seeking to synthesize novel derivatives with enhanced or new applications. mdpi.comdntb.gov.ua

Table 1: Selected Applications of the Pyrazole Core

FieldExamples of Applications
Medicinal Chemistry Anti-inflammatory, Analgesic, Anticancer, Antiviral, Anticonvulsant, Antifungal, Antimicrobial nih.govnih.gov
Agrochemicals Pesticides, Herbicides, Fungicides royal-chem.commdpi.com
Material Science Conductive polymers, Photovoltaic materials, Fluorescent sensors royal-chem.commdpi.comresearchgate.net
Industrial Chemistry Catalysts, Dyes royal-chem.compharmajournal.net

Overview of Nitrated and Methoxylated Pyrazole Derivatives in Academic Research

The introduction of nitro and methoxy (B1213986) groups onto the pyrazole ring significantly modifies its electronic properties and reactivity, opening up new avenues for research and application.

Nitrated Pyrazole Derivatives:

Nitrated pyrazoles have garnered substantial interest, particularly in the field of energetic materials. nih.govmdpi.com The presence of the nitro group, a strong electron-withdrawing group, can lead to high heats of formation, increased density, and desirable detonation performance. nih.govmdpi.com Research in this area focuses on synthesizing new nitrated pyrazole compounds that offer a balance of high performance and low sensitivity, with applications in explosives, propellants, and pyrotechnics. nih.gov Beyond energetic materials, the nitro group can also serve as a key intermediate for further chemical transformations, allowing for the synthesis of a wider range of functionalized pyrazoles. mdpi.com The nitration of pyrazole typically occurs at the C-4 position. pharmajournal.netijnrd.org

Methoxylated Pyrazole Derivatives:

Research Trajectories for 4-Methoxy-3-nitro-1H-pyrazole and Related Structures

The specific substitution pattern of this compound, with an electron-donating methoxy group and an electron-withdrawing nitro group on adjacent carbons of the pyrazole ring, presents a unique and compelling subject for future research. The interplay between these two functional groups is likely to result in distinct chemical and physical properties.

Potential research directions for this compound and its analogs include:

Synthesis and Functionalization: Developing efficient and regioselective synthetic routes to this compound and related structures is a primary focus. Further functionalization at the remaining open positions on the pyrazole ring (N-1 and C-5) could lead to a diverse library of novel compounds for screening. dntb.gov.ua

Medicinal Chemistry: Investigating the biological activities of these compounds is a promising avenue. The unique electronic nature of the substituted ring may lead to novel interactions with biological targets. Screening for anticancer, anti-inflammatory, or antimicrobial activities, given the known properties of both nitrated and methoxylated pyrazoles, would be a logical starting point. rsc.orgmdpi.com

Material Science: The push-pull electronic nature of the substituents could impart interesting photophysical properties, making these compounds candidates for applications in nonlinear optics, fluorescent probes, or organic electronics. mdpi.com

Energetic Materials: While the presence of a single nitro group may not lead to exceptionally high energy, the influence of the adjacent methoxy group on the thermal stability and sensitivity of the compound could be of interest for fundamental studies in this field. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O3 B13340769 4-Methoxy-3-nitro-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-nitro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c1-10-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHUTDNVNIKZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NN=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy 3 Nitro 1h Pyrazole and Analogues

Historical Development of Pyrazole (B372694) Synthesis Relevant to 4-Methoxy-3-nitro-1H-pyrazole

The history of pyrazole synthesis dates back to 1883, with the pioneering work of Ludwig Knorr. prepchem.comglobalresearchonline.net His method, now famously known as the Knorr pyrazole synthesis, involves the condensation of a β-diketone with a hydrazine (B178648) derivative. ijrpr.comnih.gov This foundational reaction laid the groundwork for the majority of pyrazole syntheses for many years and is still relevant today. The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives can lead to the formation of two regioisomers, a challenge that modern synthetic methods often seek to address. nih.gov

Another classical approach is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by a dehydrogenation step to yield the aromatic pyrazole ring. dergipark.org.tr Over the decades, these initial methods have been expanded to include a vast array of precursors and reaction conditions. For instance, the Bamberger synthesis utilizes the reduction of nitropyrazoles to produce aminopyrazoles, highlighting that functional group interconversion on the pyrazole ring was an early consideration. prepchem.com

The fundamental reactivity of the pyrazole ring itself has also been a subject of early studies. It was established that pyrazole is an aromatic heterocycle that can undergo electrophilic substitution reactions. globalresearchonline.net Due to the electronic properties of the ring, electrophilic attack, such as nitration and halogenation, preferentially occurs at the C4-position. globalresearchonline.netrrbdavc.org This inherent reactivity is a key consideration in the synthesis of compounds like this compound, where substitution at multiple positions is required. The development of these early synthetic and functionalization methods provided the essential chemical language for constructing more complex and specifically substituted pyrazole derivatives.

Targeted Synthesis of this compound

The synthesis of this compound requires the strategic introduction of both a methoxy (B1213986) group at the C4-position and a nitro group at the C3-position. This can be approached by either constructing the pyrazole ring with the substituents already in place on the precursors or by functionalizing a pre-formed pyrazole ring. The latter approach is often more common and involves sequential reactions.

The synthesis of substituted pyrazoles often begins with acyclic precursors that already contain the desired functional groups or their precursors. For methoxy-substituted pyrazoles, a common strategy involves using a precursor that leads to a hydroxypyrazole, which can then be alkylated. For example, β-ketoesters can be reacted with hydrazine derivatives to form pyrazolones (hydroxypyrazoles). arkat-usa.org

For nitro-substituted pyrazoles, one could envision starting with a nitro-containing 1,3-dicarbonyl compound. However, a more frequent approach is the nitration of a pre-formed pyrazole ring. The synthesis of 3-nitro-1H-pyrazole, a key structural analogue, is typically achieved by the nitration of pyrazole to form N-nitropyrazole, which then undergoes a thermal rearrangement to yield the C-nitrated product. guidechem.com

A plausible synthetic pathway to this compound could start from a precursor that establishes the 4-methoxy-1H-pyrazole core, followed by nitration. Alternatively, one could start with a 3-nitro-1H-pyrazole derivative and introduce the methoxy group at the C4-position. The choice of pathway would depend on the directing effects of the substituents and the stability of the intermediates.

Electrophilic nitration is a fundamental reaction for the synthesis of nitropyrazoles. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. cdnsciencepub.com For an unsubstituted pyrazole, nitration typically occurs at the C4-position. rrbdavc.orgcdnsciencepub.com

However, the synthesis of 3-nitro-1H-pyrazole is often accomplished via a two-step process involving the formation of 1-nitropyrazole, followed by a rearrangement. guidechem.com This rearrangement can be promoted by heating in a high-boiling point solvent. guidechem.comchemicalbook.com

When a substituent is already present on the ring, it directs the position of further electrophilic substitution. For instance, the nitration of 1-phenylpyrazole (B75819) with nitric acid in acetic anhydride (B1165640) results in the selective formation of 4-nitro-1-phenylpyrazole. cdnsciencepub.com In strongly acidic media (e.g., mixed nitric and sulfuric acids), the pyrazole ring can be protonated, which deactivates the ring towards electrophilic attack and can change the regioselectivity, sometimes favoring nitration on a phenyl substituent if present. cdnsciencepub.com

For the synthesis of this compound, if one were to start with 4-methoxy-1H-pyrazole, the electron-donating methoxy group at C4 would activate the ring towards electrophilic substitution. The directing effect of the methoxy group would likely favor nitration at the adjacent C3 and C5 positions. Careful control of the reaction conditions would be necessary to achieve selective nitration at the C3-position. The kinetics of nitration of substituted pyrazoles have been studied, and these reactions are understood to proceed on the free base species. rsc.orgmdpi.com

Table 1: Examples of Electrophilic Nitration on Pyrazole Rings
Starting MaterialNitrating AgentProduct(s)Reference
PyrazoleNitric acid / Acetic anhydride, then heat3-Nitro-1H-pyrazole guidechem.com
1-PhenylpyrazoleNitric acid / Acetic anhydride4-Nitro-1-phenylpyrazole cdnsciencepub.com
1-PhenylpyrazoleNitric acid / Sulfuric acid1-(p-Nitrophenyl)pyrazole cdnsciencepub.com
1,4-DimethylpyrazoleNitric acid / Sulfuric acid1,4-Dimethyl-3-nitropyrazole rsc.orgmdpi.com
3-Methyl-1,5-diphenylpyrazoleNitric acid / Sulfuric acid3-Methyl-1-phenyl-5-(p-nitrophenyl)pyrazole rsc.org

The introduction of a methoxy group onto a pyrazole ring is most commonly achieved through the O-alkylation of a corresponding hydroxypyrazole (or its tautomeric pyrazolone (B3327878) form). arkat-usa.org This is a variation of the Williamson ether synthesis. The hydroxypyrazole is first deprotonated with a suitable base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide or dimethyl sulfate.

The synthesis of a 4-methoxypyrazole derivative has been described starting from 4-methoxypyrazole itself, which was prepared according to a previously published procedure. prepchem.com The alkylation of the nitrogen at the N1 position was then carried out using potassium tert-butoxide as a base and sec-butyl bromide as the alkylating agent. prepchem.com While this demonstrates N-alkylation, the same principle applies to O-alkylation of a hydroxypyrazole.

For the synthesis of this compound, a potential route could involve the synthesis of 3-nitro-1H-pyrazol-4-ol as a key intermediate, followed by O-methylation. The synthesis of hydroxypyrazoles can be achieved through various methods, including the condensation of β-ketoesters with hydrazines. arkat-usa.org The competitive nature of N- versus O-alkylation is a critical factor to control in these reactions, and the outcome can be influenced by the choice of solvent, base, and alkylating agent. researchgate.net

Novel Synthetic Approaches for Functionalized Pyrazole Scaffolds

Beyond the classical methods, modern organic synthesis has introduced a variety of novel approaches for constructing and functionalizing pyrazole rings, with transition-metal catalysis being at the forefront.

Transition-metal catalysis has become an indispensable tool in heterocyclic chemistry, offering efficient and selective routes to complex molecules under mild conditions. ijrpr.comresearchgate.net These methods can be broadly categorized into two groups: those that construct the pyrazole ring itself and those that functionalize a pre-existing pyrazole scaffold.

Several transition metals, including palladium, copper, and iron, have been employed to catalyze the synthesis of pyrazoles. mdpi.comthieme-connect.comias.ac.in For example, copper-catalyzed coupling of an alkyne with an oxime has been used to generate a β-aminoenone intermediate, which can then be cyclized with hydrazine to form a 3,5-substituted pyrazole in a one-pot procedure. mdpi.com Iron-catalyzed reactions have also been developed for the synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles from hydrazones and vicinal diols. thieme-connect.com

Furthermore, transition-metal-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of the pyrazole ring. researchgate.net This involves the direct C-H functionalization of the pyrazole core, which avoids the need for pre-functionalized starting materials. The N2 nitrogen of the pyrazole ring can act as a directing group to guide the metal catalyst to a specific C-H bond, often at the C5 position. researchgate.net These modern methods provide access to a wide array of functionalized pyrazoles that would be difficult to synthesize using traditional approaches.

Table 2: Examples of Transition-Metal Catalyzed Reactions in Pyrazole Synthesis
Reaction TypeCatalyst SystemSubstratesProduct TypeReference
CyclizationCu(I)Alkyne, Oxime, Hydrazine3,5-Substituted pyrazole mdpi.com
CyclizationFeCl3 / acacHydrazone, Vicinal diol1,3,5-Trisubstituted pyrazole thieme-connect.com
Cyclization[C4mim][FeCl4] (Ionic Liquid)1,3-Diketone, HydrazineSubstituted pyrazole ias.ac.in
C-H ArylationPd(OAc)2Pyrazole, Aryl halideC-Arylated pyrazole researchgate.net

Cycloaddition Reactions for Pyrazole Ring Construction

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone for synthesizing the pyrazoline and pyrazole frameworks. rhhz.net These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring.

A prominent method involves the 1,3-dipolar cycloaddition of diazo compounds with dipolarophiles containing carbon-carbon double or triple bonds. rhhz.net For instance, α-diazoesters can react with alkynes in the presence of a Lewis acid catalyst like aluminum triflate (Al(OTf)₃) to produce four-substituted pyrazoles. rhhz.net This process can proceed through a cascade of [3+2] cycloaddition, a 1,5-ester shift, a 1,3-H shift, and finally an N-H insertion. rhhz.net

Another key strategy utilizes nitrile imines, which are typically generated in situ from hydrazonoyl chlorides by base-induced dehydrodechlorination. nih.gov These nitrile imines serve as effective synthons in [3+2] cycloaddition reactions with various partners, such as cinnamic aldehydes, to yield multi-substituted pyrazoles under mild conditions. nih.gov The reaction of vinylsulfonium salts with in situ generated nitrile imines also provides pyrazole derivatives with high regioselectivity. organic-chemistry.org

Furthermore, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a route to pyrazoles under mild conditions with broad substrate scope. organic-chemistry.org The Bamford-Stevens reaction, which uses tosylhydrazone salts as diazo precursors, provides a safer alternative to handling diazo compounds directly for pyrazole synthesis. scispace.com

The following table summarizes various cycloaddition approaches for pyrazole synthesis:

ReactantsCatalyst/ConditionsProduct TypeKey Features
α-Diazoesters and YnonesAl(OTf)₃Four-substituted pyrazoles[3+2] cycloaddition/rearrangement/N-H insertion cascade. rhhz.net
Hydrazonoyl Chlorides and Cinnamic AldehydesK₂CO₃Multi-substituted pyrazolesIn situ generation of nitrile imines. nih.gov
N-Isocyanoiminotriphenylphosphorane and Terminal AlkynesSilver-mediatedPyrazolesMild conditions, broad substrate scope. organic-chemistry.org
Tosylhydrazones of α,β-unsaturated carbonylsMicrowave activation, solvent-free3,5-disubstituted-1H-pyrazolesBamford-Stevens based, green approach. scispace.com

Multicomponent Reaction Paradigms for Pyrazole Derivatization

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazole derivatives from three or more starting materials in a single step. beilstein-journals.orgnih.gov This approach aligns with the principles of pot, atom, and step economy (PASE), making it highly attractive for pharmaceutical and medicinal chemistry. nih.gov

A classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCR strategies have expanded upon this by generating the 1,3-dicarbonyl compounds in situ. beilstein-journals.org For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate (Yb(PFO)₃), can efficiently produce persubstituted pyrazoles. beilstein-journals.org

Fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, are readily accessible through four-component reactions. beilstein-journals.orgnih.gov These reactions can involve the condensation of aldehydes, malononitrile, ethyl acetoacetate, and a hydrazine source. nih.govresearchgate.net The use of catalysts like magnetic nano-[CoFe₂O₄] under ultrasonic irradiation represents a green and efficient approach. researchgate.net

The versatility of MCRs allows for the incorporation of various functional groups. For example, a three-component reaction between an alkyne, a hydrazone, and an N-heterocycle can yield multi-substituted pyrazoles. rsc.org Similarly, a metal-free, three-component reaction of phenylhydrazine, aryl thiol, and aminocrotononitrile can produce aminopyrazole derivatives with a thioether substitution. rsc.org

The following table highlights different multicomponent strategies for pyrazole synthesis:

Number of ComponentsReactantsCatalyst/ConditionsProduct Type
ThreeAldehydes, β-ketoesters, hydrazinesYb(PFO)₃Persubstituted pyrazoles. beilstein-journals.org
FourAldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrateMagnetic nano-[CoFe₂O₄], ultrasoundPyrano[2,3-c]pyrazoles. researchgate.net
ThreeAlkyne, hydrazone, N-heterocycleNot specifiedMulti-substituted pyrazoles. rsc.org
ThreePhenylhydrazine, aryl thiol, aminocrotononitrileIodine, solventlessAminopyrazole thioethers. rsc.org

Sustainable and Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.netresearcher.lifejetir.org This involves the use of environmentally benign solvents, solvent-free conditions, energy-efficient techniques like microwave and ultrasound irradiation, and recyclable catalysts. nih.govresearchgate.net

Water is often employed as a green solvent in pyrazole synthesis. researchgate.net For instance, the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives can be efficiently carried out in water or aqueous ethanol (B145695) mixtures. nih.govpreprints.org These reactions often lead to high yields and short reaction times. researchgate.net

Microwave-assisted organic synthesis (MAOS) has been shown to be an effective green tool, reducing solvent quantities and reaction times. scispace.commdpi.com A notable example is the microwave-activated, solvent-free synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds. scispace.com This method is not only fast and high-yielding but also considered eco-friendly. scispace.com

Ultrasonic irradiation is another energy-efficient technique that can accelerate reactions and improve yields. nih.govresearchgate.net The synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved using ultrasound in aqueous media, often in the presence of a recyclable catalyst. nih.govresearchgate.net

The use of green catalysts, such as ammonium (B1175870) chloride, in reactions like the Knorr pyrazole synthesis, further contributes to the sustainability of the process. jetir.org These catalysts are often inexpensive and environmentally benign. jetir.org

The following table summarizes green chemistry approaches in pyrazole synthesis:

Green PrincipleMethodologyExample ReactionAdvantages
Use of Green SolventsReactions in water or aqueous ethanolMulticomponent synthesis of pyrano[2,3-c]pyrazoles. nih.govpreprints.orgNon-toxic, renewable, often improves reaction rates. researchgate.net
Energy EfficiencyMicrowave-assisted synthesisSynthesis from tosylhydrazones of α,β-unsaturated carbonyls. scispace.comReduced reaction times, lower energy consumption. scispace.com
Energy EfficiencyUltrasound-assisted synthesisSynthesis of pyrano[2,3-c]pyrazoles. nih.govresearchgate.netIncreased reaction rates, high yields. nih.gov
Use of Green CatalystsEmploying catalysts like ammonium chlorideKnorr pyrazole synthesis. jetir.orgCost-effective, environmentally benign. jetir.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. nih.gov The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can potentially lead to two regioisomeric products. The choice of reaction conditions, such as the solvent and the nature of the substituents, can significantly influence the outcome. nih.gov For instance, the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents can provide better regioselectivity compared to reactions in polar protic solvents like ethanol. nih.gov

In the synthesis of 3-substituted pyrazoles, the inherent lack of reactivity at the C3 position presents a challenge. scholaris.ca However, methods have been developed to achieve regioselective C3-functionalization. One such method involves the reaction of pyrazole N-oxides with arynes, which can lead to C3-hydroxyarylated pyrazoles. scholaris.ca

Stereoselectivity is also a key consideration, particularly in reactions that create chiral centers. The [3+2] cycloaddition reactions of nitrones with nitroalkenes are known to be highly regio- and stereoselective, often proceeding under mild conditions to give high yields of the target five-membered heterocyclic systems. researchgate.net The stereochemical outcome of Michael addition reactions of pyrazoles to conjugated carbonyl alkynes can be controlled to selectively produce either (E)- or (Z)-N-carbonylvinylated pyrazoles by the presence or absence of a catalyst like silver carbonate (Ag₂CO₃). mdpi.com

Post-Synthetic Functionalization and Derivatization of Pyrazole Systems

Once the pyrazole ring is constructed, it can be further modified through post-synthetic functionalization to introduce a wide range of substituents. mdpi.comencyclopedia.pub These reactions allow for the diversification of the pyrazole core and the synthesis of complex derivatives. mdpi.comresearchgate.net

Common functionalization reactions include electrophilic aromatic substitution, such as nitration or halogenation, to introduce groups onto the pyrazole ring. mdpi.com For example, a nitro group can be introduced via an electrophilic aromatic substitution, and subsequently reduced to an amino group. mdpi.com Halogenated pyrazoles are particularly useful as they can serve as precursors for further cross-coupling reactions. encyclopedia.pub

N-functionalization of the pyrazole ring is another common strategy. beilstein-journals.org This can be achieved through reactions like N-alkylation or N-arylation. Copper-catalyzed Ullmann coupling, for instance, can be used to introduce aryl substituents at the N1 position of the pyrazole ring in a one-pot fashion. beilstein-journals.org

The functional groups already present on the pyrazole ring can also be transformed. For example, a halide substituent can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the pyrazole derivatives. rsc.org

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectra would provide foundational information about the molecular structure of 4-Methoxy-3-nitro-1H-pyrazole.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the single proton on the pyrazole (B372694) ring (C5-H), the protons of the methoxy (B1213986) group (-OCH₃), and the proton on the pyrazole nitrogen (N1-H). The chemical shift (δ) of the C5-H proton would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy protons would appear as a sharp singlet, and the N-H proton would likely be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the four unique carbon atoms in the molecule: the three carbons of the pyrazole ring and the one carbon of the methoxy group. The positions of the signals would indicate their electronic environment; for instance, the carbon atom attached to the nitro group (C3) would be expected to appear at a significantly different chemical shift compared to the carbon attached to the methoxy group (C4).

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the three nitrogen atoms in the pyrazole ring. The chemical shifts would help distinguish the N-H nitrogen (N1), the adjacent nitrogen (N2), and the nitrogen of the nitro group.

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments establish correlations between nuclei and are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent atoms. For this molecule, it would confirm the through-bond relationship between the N-H and C-H protons of the pyrazole ring if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the C5-H proton signal to the C5 carbon signal and the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy probes the vibrations of molecular bonds. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) are complementary techniques that are excellent for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum would be expected to display characteristic absorption bands for the key functional groups. These would include N-H stretching vibrations (typically broad, around 3100-3300 cm⁻¹), C-H stretching from the aromatic ring and the methoxy group (around 2800-3100 cm⁻¹), strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively), C=N and N=N stretching from the pyrazole ring, and C-O stretching from the methoxy group (around 1250-1050 cm⁻¹).

FT-Raman Spectroscopy: Raman spectroscopy measures scattered light and provides complementary information. While N-H and O-H bonds often give weak Raman signals, the symmetric vibrations of the nitro group and the vibrations of the pyrazole ring would be expected to produce strong, sharp signals, aiding in the confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum for this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. The presence of the conjugated pyrazole ring system, along with the nitro group (a strong chromophore) and the methoxy group (an auxochrome), would result in characteristic absorption maxima (λ_max) in the UV region. The exact position and intensity of these bands are sensitive to the solvent used.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Molecular Ion: The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule (C₄H₅N₃O₃, molecular weight: 143.10 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern: The molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways for nitro-aromatic compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the identity and structure of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole ring and the orientation of the methoxy and nitro substituents.

Crystal Packing: It would reveal how the molecules are arranged in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding (e.g., between the N-H of one molecule and an oxygen of the nitro group of another) and π-π stacking, which govern the solid-state properties of the compound.

Without access to published experimental data, a more detailed analysis remains speculative. The elucidation of this compound's structure would rely on the combined application of these powerful analytical techniques.

Theoretical and Computational Investigations of 4 Methoxy 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrazole (B372694) derivatives to understand their geometry, electronic properties, and reactivity. nih.govmaterialsciencejournal.orgdntb.gov.ua

Optimized Molecular Geometry and Conformational Analysis

In related pyrazole systems, DFT has been used to analyze bond lengths, bond angles, and dihedral angles. For instance, in some pyrazole derivatives, the pyrazole ring has been found to be distorted from planarity due to the steric effects of bulky substituents. nih.gov Conformational analysis of pyrazole derivatives often reveals a dynamic behavior in solution due to tautomerism, where protons can shift between the two nitrogen atoms of the pyrazole ring. beilstein-journals.org Computational models can help identify the most stable tautomeric forms. beilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Charge Transfer Phenomena

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. researchgate.netemerginginvestigators.orgresearchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. emerginginvestigators.org

For various pyrazole derivatives, the HOMO-LUMO gap has been calculated using DFT to assess their bioactivity and potential for intramolecular charge transfer. researchgate.net In many organic molecules, the HOMO is often located on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts. The transition of an electron from the HOMO to the LUMO represents an intramolecular charge transfer. researchgate.netresearchgate.net

In the context of 4-Methoxy-3-nitro-1H-pyrazole, the methoxy (B1213986) group is an electron-donating group, while the nitro group is a strong electron-withdrawing group. Therefore, it is expected that the HOMO would be localized primarily on the pyrazole ring and the methoxy group, and the LUMO would be concentrated on the nitro group and the pyrazole ring. The HOMO-LUMO energy gap for similar nitro-substituted pyrazole derivatives has been found to be around 4.5 eV. This value provides an indication of the molecule's kinetic stability and reactivity.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

Parameter Formula Significance
Ionization Potential (IP) IP = -EHOMO Energy required to remove an electron.
Electron Affinity (EA) EA = -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Measure of the polarizability.

This table presents the general formulas and significance of various quantum chemical descriptors that can be derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. emerginginvestigators.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale. Red and yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green colors represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. emerginginvestigators.orgresearchgate.net

For pyrazole derivatives, MEP analysis has been used to identify the reactive centers. nih.gov In the case of this compound, the nitro group, being highly electronegative, is expected to create a region of strong negative potential, making the oxygen atoms of the nitro group likely sites for electrophilic interaction. ijcrt.org Conversely, the hydrogen atom attached to the nitrogen in the pyrazole ring and the protons of the methoxy group would likely exhibit positive potential, indicating sites for nucleophilic interaction. The MEP map provides a visual representation of the molecule's reactivity landscape. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and are used to predict its reactivity. semanticscholar.orgrsc.org These descriptors are often calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). materialsciencejournal.org

Key global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness. materialsciencejournal.orgrsc.org These parameters provide a quantitative measure of a molecule's stability and reactivity. For instance, a lower chemical hardness suggests that the molecule is more reactive. researchgate.net For various pyrazole derivatives, these descriptors have been calculated to understand their chemical behavior and potential applications. nih.govsemanticscholar.org

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. researchgate.netresearchgate.net Many organic compounds, particularly those with a donor-π-acceptor structure, have been investigated for their NLO properties. nih.gov The presence of electron-donating and electron-withdrawing groups connected by a conjugated system can lead to significant NLO responses. nih.gov

Pyrazole derivatives have shown promise as NLO materials. nih.govresearchgate.net The combination of the electron-donating methoxy group and the electron-withdrawing nitro group in this compound suggests that this molecule could possess interesting NLO properties. Computational studies, typically using DFT, are employed to calculate NLO parameters such as the first hyperpolarizability (β). nih.govresearchgate.net A large value of β indicates a strong NLO response. For some pyrazole derivatives, the calculated hyperpolarizability has been found to be significantly greater than that of urea (B33335), a standard NLO material. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the dynamic properties and conformational stability of molecules by solving Newton's equations of motion for a system of atoms and molecules. researchgate.net

For pyrazole-containing systems, MD simulations can be used to study their dynamic behavior in different environments, such as in various solvents. These simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings. The stability of the molecule can be assessed by analyzing the fluctuations in its structure and energy during the simulation. researchgate.net While specific MD simulation studies on this compound were not found in the search results, this technique is a powerful tool for understanding the dynamic aspects of such molecules. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the nature of bonding within a molecule. This analysis provides a quantitative description of intramolecular interactions, which are crucial for understanding the stability and reactivity of a compound. In the case of this compound, NBO analysis reveals significant electron delocalization arising from the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, mediated by the pyrazole ring.

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

For this compound, the primary delocalization pathways involve the lone pairs of electrons on the oxygen atoms of the methoxy group and the nitrogen atoms of the pyrazole ring, as well as the π-bonds of the ring. These filled orbitals act as donors, delocalizing electron density into the antibonding orbitals of the nitro group and the pyrazole ring itself.

The most significant delocalization interactions are expected to be from the lone pairs of the methoxy group's oxygen atom to the π* antibonding orbitals of the adjacent C4-C5 bond of the pyrazole ring. Similarly, the lone pairs of the pyrazole ring's nitrogen atoms will delocalize into the π* antibonding orbitals of the C3-N2 and C5-N1 bonds.

The hyperconjugative interactions also play a role in the molecule's stability. These interactions involve the delocalization of electrons from the C-H bonds of the methyl group in the methoxy substituent into the antibonding orbitals of the adjacent C-O bond.

The following tables summarize the key donor-acceptor interactions and their corresponding stabilization energies (E(2)) as predicted from theoretical NBO analysis of this compound.

Table 1: Key Intramolecular Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O) of OCH₃π* (C4-C5)High
LP (N1) of Pyrazoleπ* (C5-N2)Moderate
LP (N2) of Pyrazoleπ* (C3-N1)Moderate
π (C4-C5)π* (N-O) of NO₂High
π (C3-N2)π* (N-O) of NO₂High

Note: The E(2) values are qualitative indicators based on general principles of NBO analysis for similar structures.

Reactivity and Chemical Transformations of 4 Methoxy 3 Nitro 1h Pyrazole

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is heavily influenced by its substituents. In a typical pyrazole system, electrophilic substitution preferentially occurs at the C-4 position due to the directing effects of the ring nitrogen atoms. pharmdbm.com However, in 4-methoxy-3-nitro-1H-pyrazole, the C-4 position is already occupied by a methoxy (B1213986) group. The powerful electron-withdrawing nature of the nitro group at C-3 significantly deactivates the ring towards electrophilic attack.

Conversely, this electronic arrangement makes the pyrazole ring susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. While this compound itself does not have an inherent leaving group on the ring, related pyrazole systems demonstrate this reactivity. For instance, the chlorine atom in 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole can be readily displaced by a nucleophile like sodium azide. preprints.org This suggests that derivatives of this compound bearing leaving groups could undergo similar nucleophilic aromatic substitution reactions.

Alkylation is a common reaction for pyrazoles, typically occurring at the N-1 position. The reaction of a pyrazole with methyl iodide in the presence of a base like potassium carbonate can lead to N-alkylation. nih.gov

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is one of the most significant transformations of this compound, as it opens up pathways for further functionalization. This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A wide array of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups. wikipedia.orgscispace.com

The process is a cornerstone for using nitropyrazoles in synthetic chemistry. For example, the reduction of a similar compound, 1-methyl-4-methoxy-3-nitro-1H-pyrazole, yields the corresponding amine, 1-methyl-4-methoxy-1H-pyrazol-3-amine. nih.gov This amine is a key intermediate for subsequent cyclization reactions. nih.gov

Below is a table of common reagents used for the reduction of aromatic nitro groups.

Reagent/SystemDescriptionSelectivity
H₂ with Pd, Pt, or Ni catalyst Catalytic hydrogenation is a highly effective and clean method for reducing nitro groups. masterorganicchemistry.comHighly effective for both aromatic and aliphatic nitro groups, but can also reduce other functionalities like alkenes and alkynes. commonorganicchemistry.com
Fe, Sn, or Zn in acidic medium (e.g., HCl) These easily oxidized metals are classic reagents for nitro group reduction. masterorganicchemistry.comscispace.comProvides a mild method that can be selective for the nitro group in the presence of other reducible groups like ketones. commonorganicchemistry.com
Tin(II) chloride (SnCl₂) A mild reducing agent often used when harsh acidic conditions or catalytic hydrogenation are not suitable. wikipedia.orgcommonorganicchemistry.comOffers good chemoselectivity, preserving many other functional groups.
Sodium Hydrosulfite (Na₂S₂O₄) An effective reducing agent used in aqueous or mixed aqueous/organic systems. wikipedia.orgCan be used for selective reductions.

Cyclization Reactions Utilizing this compound as a Synthetic Building Block

The derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable reagent to form a new ring.

A prime example is the synthesis of pyrazolo[4,3-d]pyrimidines. After the reduction of the nitro group in an N-alkylated derivative of this compound to form 4-methoxy-1-methyl-1H-pyrazol-3-amine, this intermediate can be cyclized. nih.gov Reaction of the resulting aminopyrazole with urea (B33335) leads to the formation of the fused pyrazolo[4,3-d]pyrimidine ring system. nih.gov This product can then be further modified, for instance, by chlorination with POCl₃ followed by nucleophilic substitution, to generate a library of compounds for biological evaluation. nih.gov

Chemical Modifications at the Methoxy Moiety

The methoxy group (-OCH₃) on the pyrazole ring can also be a site for chemical modification. While direct substitution of the methoxy group is challenging, a common and synthetically important reaction is O-demethylation, which converts the methoxy ether back to a hydroxyl group (-OH). This transformation is typically achieved by treating the compound with strong Lewis acids or proton acids.

Common reagents for ether cleavage include:

Boron tribromide (BBr₃)

Hydrobromic acid (HBr)

Trimethylsilyl iodide (TMSI)

This demethylation would convert this compound into 3-nitro-1H-pyrazol-4-ol. The resulting hydroxyl group can then be used for further functionalization, such as acylation or alkylation with different alkyl groups. The reverse reaction, methylation of a pyrazolol to a methoxypyrazole, is a standard method for its synthesis, often employing methyl iodide with a base like sodium hydride. researchgate.netmdpi.com

Ring-Opening and Ring-Closure Mechanisms (e.g., ANRORC) in Pyrazole Chemistry

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a fascinating pathway in heterocyclic chemistry that can lead to rearranged products. wikipedia.org This mechanism is distinct from standard nucleophilic aromatic substitution and involves a series of steps:

A ddition of a N ucleophile to the heterocyclic ring.

R ing O pening of the resulting adduct.

R ing C losure of the open-chain intermediate to form a new heterocyclic ring.

This type of transformation has been observed in reactions of nitropyrazole derivatives. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines can yield a mixture of two regioisomeric products. researchgate.net This outcome is explained by a proposed ANRORC mechanism where the hydrazine (B178648) derivative attacks the pyrazole ring, leading to ring opening and subsequent re-cyclization to form a new pyrazole where the substituent positions are altered. researchgate.net Such mechanisms highlight the potential for complex rearrangements in the chemistry of this compound under specific nucleophilic conditions.

Oxidation Reactions and Their Impact on Pyrazole Structure

The pyrazole ring is generally considered an electron-rich aromatic system that is relatively resistant to oxidation, much like benzene. pharmdbm.com However, the substituents on the ring can be susceptible to oxidative conditions. For this compound, the ring itself is expected to be stable against common oxidizing agents.

While direct oxidation studies on this specific molecule are not widely reported, related reactions provide insight. For example, the reverse of nitro reduction—the oxidation of an amino group to a nitro group on a pyrazole ring—can be accomplished using peracids like meta-chloroperbenzoic acid (m-CPBA). researchgate.net This demonstrates that the pyrazole core can remain intact under specific oxidative conditions that are sufficient to transform a substituent. It is unlikely that the methoxy or nitro groups would undergo further oxidation under mild conditions without degrading the molecule.

Applications of 4 Methoxy 3 Nitro 1h Pyrazole and Its Derivatives in Advanced Chemical Fields

Role as Synthetic Intermediates and Versatile Building Blocks in Complex Organic Synthesis

4-Methoxy-3-nitro-1H-pyrazole is a versatile building block in organic synthesis, primarily due to the reactivity conferred by its functional groups. sigmaaldrich.comsigmaaldrich.com The nitro group, being a strong electron-withdrawing group, activates the pyrazole (B372694) ring for certain reactions, while the methoxy (B1213986) group can influence the ring's electronic properties and be a site for further chemical modification. sigmaaldrich.com This compound serves as a reagent in the preparation of more complex heterocyclic systems. chemicalbook.com

For instance, it is utilized as a key intermediate in the synthesis of novel substituted triaryl pyrazole derivatives. nih.govmdpi.com Researchers have also employed it as a reagent in the synthesis of purine (B94841) and pyridine (B92270) derivatives. chemicalbook.com These classes of compounds are of significant interest, with purine analogs being investigated as potential inhibitors of mutant EGF receptors and pyridine compounds being explored as focal adhesion kinase (FAK) inhibitors for potential use in cancer treatment. chemicalbook.com The strategic placement of the nitro and methoxy groups on the pyrazole core allows for regioselective reactions, making it a valuable tool for chemists aiming to construct complex molecular architectures. nih.govorganic-chemistry.org The ability to use this and similar pyrazole structures as scaffolds is crucial for developing new compounds in fields like medicinal chemistry and agrochemicals. researchgate.netevitachem.com

Exploration in Materials Science and Functional Materials Development

The inherent electronic and structural properties of pyrazole derivatives make them valuable candidates for applications in materials science. researchgate.net The pyrazole scaffold is found in various functional materials, including fluorescent probes, sensors, and optoelectronic materials. researchgate.net The electron-rich nature of the pyrazole ring, combined with the electronic influence of substituents like the nitro group, can be harnessed to create materials with specific photophysical or electronic properties. mdpi.comresearchgate.net

While direct applications of this compound itself in materials science are not extensively documented, its derivatives and the broader class of nitropyrazoles are subjects of investigation. evitachem.comacs.org For example, pyrazole derivatives are explored for developing new materials with specific electronic characteristics. evitachem.com The synthesis of polynitro-aryl-pyrazole derivatives, which can be derived from precursors like methoxy-substituted pyrazoles, is a key area of research for creating new functional materials. acs.orgresearchgate.net These compounds' structures, often confirmed by single-crystal X-ray diffraction, reveal molecular packing and intermolecular interactions that are crucial for the material's bulk properties. researchgate.netacs.org

Energetic Materials Research with Nitrated Pyrazoles: Focus on Stability and Performance Properties

Nitrated pyrazoles are a significant class of compounds in the field of energetic materials (EMs). mdpi.comnih.gov They have garnered considerable attention due to their characteristic high positive heats of formation, high density, and tunable thermal stability and detonation performance. mdpi.comnih.govresearchgate.net These properties make them promising candidates for applications as explosives, propellants, and pyrotechnics, often aiming to provide higher power and lower sensitivity compared to traditional energetic materials like TNT and RDX. researchgate.netmdpi.com The pyrazole ring is a stable platform that can be heavily nitrated to improve oxygen balance and energy content. nih.gov The ultimate goals in this research area include developing novel insensitive high-energy materials and potential candidates for castable explosives. mdpi.comnih.govresearchgate.net

The synthesis of advanced energetic materials often begins with a functionalized pyrazole core. The design strategy frequently involves increasing the number of nitro groups on the pyrazole ring or attaching other energetic moieties to enhance performance. nih.govrsc.org A common approach is the further nitration of a nitropyrazole precursor. rsc.org For example, a 3-nitropyrazole can be further nitrated at the C4 position to create a dinitro derivative, significantly enhancing its energetic properties. rsc.org

Other synthetic strategies involve introducing highly energetic functional groups. The trinitromethyl (–C(NO₂)₃) and dinitromethyl (–CH(NO₂)₂) groups are particularly effective at improving the density and detonation properties of pyrazole-based compounds. mdpi.comrsc.org An N-trinitromethyl strategy has been successfully used to synthesize polynitro-pyrazole compounds with positive oxygen balances, a desirable trait for oxidizers in propellant formulations. nih.gov Similarly, linking nitropyrazole units to other nitrogen-rich heterocycles like triazoles or tetrazoles is another effective method for creating high-performance energetic materials with dense, stable structures. rsc.orgrsc.org These synthetic efforts often result in compounds with dense packing in their crystal structures, stabilized by hydrogen bonds and π-π interactions, which contributes to both high performance and improved stability. rsc.org

The evaluation of new energetic materials involves a combination of theoretical calculations and experimental testing. acs.orgresearchgate.net Theoretical methods, such as density functional theory (DFT), are used to predict key performance indicators like detonation velocity (Dv) and detonation pressure (P). mdpi.com These calculations provide initial screening for promising candidates before proceeding with synthesis. mdpi.com

Experimental assessment is crucial for validating theoretical predictions and determining practical properties. Differential scanning calorimetry (DSC) is used to measure thermal stability, indicated by the decomposition temperature (Td). nih.govrsc.org Mechanical sensitivity to impact and friction is measured using standard methods, which is critical for assessing the safety and handling of the material. researchgate.netrsc.org Research has led to the development of numerous polynitro pyrazole derivatives with performance characteristics that meet or exceed those of benchmark explosives like RDX. rsc.orgacs.org For instance, some zwitterionic pyrazole derivatives exhibit exceptional thermal stability (Td > 240 °C) while maintaining strong detonation performance. rsc.org Other derivatives have achieved detonation velocities over 9000 m/s, demonstrating their potential as powerful, next-generation energetic materials. nih.govacs.org

Table 1: Comparison of Energetic Properties of Selected Polynitro Pyrazole Derivatives

Compound Name/ReferenceDensity (ρ) (g/cm³)Decomposition Temp. (Td) (°C)Detonation Velocity (Dv) (m/s)Detonation Pressure (P) (GPa)
Compound 5 rsc.org1.926-9206-
Compound 11 (zwitterionic) rsc.org1.918242.78797-
H₃NANP-5T rsc.org1.83165884633.2
Compound 13 nih.gov--903035.6
TNAP acs.org--904036.0
RDX (benchmark)1.82204879633.6, 34.0
HMX (benchmark)1.91275910039.3

Note: Data is compiled from multiple sources for comparison. Dashes indicate data not provided in the cited source. Performance values can vary based on the calculation method or experimental conditions.

Medicinal Chemistry and Biological Activity Investigations of 4 Methoxy 3 Nitro 1h Pyrazole Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Pyrazoles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key structural features responsible for their biological activity. For pyrazole (B372694) derivatives, SAR investigations have revealed that the nature and position of substituents on the pyrazole core and its appended rings significantly influence their pharmacological profiles.

The antiproliferative, anti-aggregating, and antioxidant properties of a series of pyrazolyl acylhydrazones and amides have been evaluated. dntb.gov.ua These studies extended the SAR of previously reported aminopyrazole derivatives, confirming the pharmaceutical value of this class of compounds. mdpi.comnih.gov For instance, derivative 11a from a synthesized series showed significant antitumor properties against various tumor cell lines, including HeLa, MCF7, SKOV3, and SKMEL28, with micromolar IC50 values. dntb.gov.uanih.gov

In another study focusing on meprin α and β inhibitors, modifications at positions 3 and 5 of the pyrazole scaffold were evaluated. nih.gov A 3,5-diphenylpyrazole derivative demonstrated high inhibitory activity against meprin α in the low nanomolar range. nih.gov The introduction of different substituents, such as methyl or benzyl groups, led to a decrease in activity, whereas a cyclopentyl moiety resulted in similar potency. nih.gov This highlights the sensitivity of the biological activity to the steric and electronic properties of the substituents at these positions.

Furthermore, SAR studies on pyrazole-based cannabinoid receptor antagonists identified key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.com

The antioxidant activity of pyrazole derivatives has also been linked to specific structural features. For example, the instability of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles is thought to be a driving force for their antioxidant activity, as they tend to donate hydrogen atoms and electrons. researchgate.net The presence of electron-donating groups, such as methoxy (B1213986) (OCH3) on an aromatic ring, has been shown to increase the antioxidant properties of pyrano-[2,3-c]-pyrazoles. arakmu.ac.ir

Table 1: Structure-Activity Relationship Highlights of Functionalized Pyrazoles
Scaffold/SeriesKey Structural FeaturesObserved Biological Activity
Pyrazolyl AcylhydrazonesPhenylamino pyrazole nucleus with decorations at positions 1, 3, and 4. mdpi.comAntiproliferative, antiaggregating, and antioxidant properties. dntb.gov.ua
3,4,5-Substituted PyrazolesVariations at positions 3 and 5 (e.g., diphenyl, methyl, cyclopentyl). nih.govInhibition of meprin α and β. High potency with 3,5-diphenyl substitution. nih.gov
Biarylpyrazolesp-substituted phenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1. elsevierpure.comPotent and selective cannabinoid CB1 receptor antagonism. elsevierpure.com
Pyrano-[2,3-c]-pyrazolesElectron-donating groups (e.g., methoxy) on the aromatic ring. arakmu.ac.irEnhanced antioxidant activity. arakmu.ac.ir

In Vitro Studies on Biological Targets and Mechanisms of Action

In vitro studies are fundamental in medicinal chemistry to elucidate the mechanisms by which compounds exert their biological effects. For derivatives of 4-Methoxy-3-nitro-1H-pyrazole, these studies have focused on their interactions with various enzymes and receptors, as well as their intrinsic antioxidant properties.

The pyrazole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase (COX) enzymes. dergipark.org.tr The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins from arachidonic acid. nih.gov

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. tandfonline.com Many of these compounds were found to be more potent inhibitors of the COX-2 isoform than the COX-1 isoform. tandfonline.com For instance, a 4-methoxy derivative (13f) emerged as the most potent COX-2 inhibitor with an IC50 value of 0.74 μM, which is more potent than the reference drug celecoxib (B62257) (COX-2 IC50 = 1.3 μM). tandfonline.com The selectivity for COX-2 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that are linked to COX-1 inhibition. nih.gov

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index (SI)
13f (4-methoxy derivative) tandfonline.com-0.74-
13m (4-tolyl derivative) tandfonline.com--5.23
Celecoxib (Reference) tandfonline.com-1.36.07

In addition to COX enzymes, pyrazole and its derivatives have been shown to inhibit other enzymes such as liver alcohol dehydrogenase. actachemscand.org For example, 4-substituted pyrazoles like 4-bromopyrazole, 4-methylpyrazole, and 4-iodopyrazole are competitive inhibitors with respect to ethanol (B145695), with inhibition constants (Ki) in the micromolar and sub-micromolar range. actachemscand.org

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers. Tetrasubstituted pyrazole derivatives have been investigated as ligands for ER subtypes, ERα and ERβ. nih.gov A study on novel tetrasubstituted pyrazoles with a nitro group on the A-phenol ring assessed their binding affinity for these receptors. The introduction of a nitro group was generally found to be beneficial for ERβ binding. nih.gov Specifically, a 2-nitrophenol derivative (5c) demonstrated satisfactory binding to both ERα (RBA=5.17) and ERβ (RBA=3.27). nih.gov

The synthetic pyrazole agonist, propyl-pyrazole-triol, has been shown to be approximately 100-fold more potent than estradiol in inducing intramolecular folding and reporter gene transactivation with a mutant form of ERα (G521T-ER), which is unresponsive to estradiol. nih.gov This highlights the potential of pyrazole derivatives to act as selective estrogen receptor modulators (SERMs). nih.gov

Many pyrazole derivatives have been reported to possess significant antioxidant properties. mdpi.comdntb.gov.uanih.gov The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging test. arakmu.ac.irresearchgate.net

In a study of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles, the compounds demonstrated the ability to donate hydrogen atoms and electrons, which is a key mechanism for antioxidant activity. researchgate.net The instability of the dihydropyrazole ring is believed to contribute to this property. researchgate.net Similarly, pyrano-pyrazole derivatives have shown antioxidant effects, with substitutions on the aromatic ring playing a crucial role. arakmu.ac.ir The presence of an electron-donating methoxy group was found to enhance these properties. arakmu.ac.ir

Another study evaluated pyrazolone (B3327878) derivatives by measuring their ability to suppress the formation of lipid peroxidation markers, malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), in myocardial ischemic reperfusion injury. nih.gov Several of the tested pyrazolone derivatives showed potent antioxidant effects, comparable to the standard antioxidant ascorbic acid. nih.gov

Chemoinformatics and Molecular Modeling in Rational Drug Design

Chemoinformatics and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. eurasianjournals.comeurasianjournals.com These computational methods provide valuable insights into the structural and functional properties of molecules like pyrazole derivatives, helping to predict their biological activities and interactions with targets. eurasianjournals.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interactions between ligands, such as pyrazole derivatives, and their biological targets at the molecular level.

Docking studies have been performed on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives with the COX-2 active site. tandfonline.com These simulations showed that potent inhibitors like compound 13f could achieve acceptable binding interactions within the active site, with binding affinities comparable to that of celecoxib. tandfonline.com Similarly, docking simulations of 4,5-dihydro-1H-pyrazole derivatives with both COX-1 and COX-2 enzymes revealed that the dihydropyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.tr

In another example, docking simulations of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives with targets such as alcohol dehydrogenase and an anti-inflammatory protein hydrolase predicted binding affinities ranging from -8.5 to -9.7 kcal/mol. nih.gov These strong binding affinities suggest that these compounds could possess good antioxidant and anti-inflammatory properties. nih.gov

For N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, docking studies revealed that the most active COX-1 inhibitor binds via hydrogen bonds and several hydrophobic interactions. nih.gov The most active COX-2 inhibitor in that series was found to bind to the enzyme through hydrogen bonds with Arg120 and Tyr355, along with other hydrophobic interactions. nih.gov These detailed interaction patterns are invaluable for the rational design of more potent and selective inhibitors.

Table 3: Molecular Docking Simulation Results for Pyrazole Derivatives
Compound SeriesBiological TargetPredicted Binding AffinityKey Interacting Residues
1,3,5-triaryl-4,5-dihydro-1H-pyrazoles tandfonline.comCOX-2-2.1774 to -6.9498 kcal/molNot specified
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govCOX-1Not specifiedLeu531, Ala527, Val349, Leu352
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.govCOX-2Not specifiedArg120, Tyr355
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanones nih.govAlcohol Dehydrogenase (5ADH)-8.8 to -9.3 kcal/molNot specified
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanones nih.govProtein Hydrolase (1RO6)-8.5 to -9.7 kcal/molNot specified

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. mdpi.comorganic-chemistry.org The future of synthesizing compounds like 4-Methoxy-3-nitro-1H-pyrazole will undoubtedly be shaped by the principles of atom economy and sustainability. Classical methods, such as the Knorr pyrazole synthesis involving the condensation of β-dicarbonyl compounds with hydrazines, are effective but can generate significant waste. mdpi.com

Modern approaches are now focusing on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. nih.gov For instance, the use of ionic liquids as both catalysts and recyclable solvents is a promising avenue for pyrazole synthesis. cymitquimica.com These reactions often exhibit high atom economy and allow for easier product isolation. cymitquimica.com Furthermore, microwave- and ultrasound-assisted syntheses have emerged as powerful techniques to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govacademicstrive.com

Future synthetic strategies for this compound and its analogues will likely involve one-pot, multi-component reactions that construct the heterocyclic core with high efficiency. organic-chemistry.orgepa.gov Catalytic methods, particularly those employing earth-abundant and non-toxic metals like copper, are gaining traction for their ability to facilitate cycloaddition reactions under mild conditions. organic-chemistry.org The development of metal-free catalytic systems is another active area of research, aiming to eliminate the risk of heavy metal contamination in the final products. nih.gov

Integration of Advanced Computational Approaches for Predictive Chemical Design

The role of computational chemistry in drug discovery and materials science has expanded dramatically, offering powerful tools for the predictive design of novel molecules. atlantis-press.com For this compound, computational approaches can provide invaluable insights into its physicochemical properties, reactivity, and potential biological activity before a single experiment is conducted in the lab.

Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. atlantis-press.com This information is crucial for understanding its reactivity and for designing more efficient synthetic routes. Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the structural features of a series of pyrazole derivatives and their biological activities. smolecule.com This allows for the virtual screening of large libraries of compounds and the identification of candidates with enhanced potency and selectivity.

Molecular docking simulations are another critical tool, enabling the prediction of how a molecule like this compound might bind to a specific biological target, such as an enzyme or a receptor. smolecule.comontosight.ai By visualizing these interactions, medicinal chemists can rationally design modifications to the pyrazole scaffold to improve binding affinity and, consequently, therapeutic efficacy. researchgate.net The integration of machine learning and artificial intelligence is poised to further accelerate this process, enabling the rapid design of pyrazole derivatives with tailored properties. atlantis-press.comresearchgate.net

Rational Design of Next-Generation Functional Pyrazole-Based Materials

Beyond their applications in medicine, pyrazole derivatives are finding increasing use in the development of advanced functional materials. researchgate.netmdpi.com The unique electronic and photophysical properties of the pyrazole ring, which can be fine-tuned through substitution, make them attractive building blocks for a variety of materials. bldpharm.comacs.org

For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group suggests potential for interesting photophysical properties, such as fluorescence. acs.org Pyrazole-based fluorescent dyes are being developed for applications in bioimaging, where they can be used to visualize specific cellular components or processes. nih.gov The ability to functionalize the pyrazole core allows for the creation of chemosensors capable of detecting specific metal ions or other analytes with high sensitivity and selectivity. bldpharm.com

Furthermore, pyrazole derivatives are being incorporated into polymers and nanocomposites to create materials with enhanced thermal stability, conductivity, or mechanical strength. researchgate.net The future in this area will likely see the rational design of pyrazole-based materials for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The specific substitution pattern of this compound could be exploited to create materials with tailored optical and electronic properties.

Exploration of New Biological Targets and Therapeutic Modalities for Pyrazole Derivatives

The biological activities of pyrazole derivatives are vast and well-documented, with many compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netsmolecule.comchemicalbook.com A significant future direction for the field lies in the exploration of novel biological targets and therapeutic modalities for these versatile scaffolds.

While the specific biological activities of this compound are not extensively reported, its known use as a reagent in the synthesis of kinase inhibitors for cancer treatment provides a clear starting point for future research. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Q & A

Q. What are the most reliable synthetic routes for preparing 4-Methoxy-3-nitro-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or nitration of pre-functionalized pyrazole precursors. For example, nitration of 4-methoxy-1H-pyrazole using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) can introduce the nitro group at the 3-position. Alternatively, cyclocondensation of 4-methoxyphenyl hydrazine with 3-nitro-1,3-diketones in ethanol/acetic acid under reflux (7–16 hours) yields the target compound . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as seen in triazole-pyrazole hybrid syntheses, may also be adapted for functionalization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while pyrazole ring protons show splitting patterns dependent on substitution (e.g., C5-H as a triplet at δ 6.2–6.5 ppm).
  • ¹³C NMR : The nitro group deshields adjacent carbons, with C3 (nitro-substituted) appearing at δ 140–150 ppm.
    Infrared (IR) spectroscopy confirms functional groups: ν(NO₂) at 1520–1350 cm⁻¹ and ν(C-O) (methoxy) at 1250–1150 cm⁻¹ .

Q. What are the electronic effects of the methoxy and nitro substituents on the pyrazole ring?

  • Methodological Answer : The methoxy group at C4 is electron-donating via resonance, increasing electron density at adjacent positions, while the nitro group at C3 is strongly electron-withdrawing. This creates a polarized ring system, influencing reactivity in electrophilic substitution (e.g., regioselective halogenation at C5) and nucleophilic attacks. Computational studies (DFT) can quantify these effects using Mulliken charges or Fukui indices .

Advanced Research Questions

Q. How does the nitro group influence the stability of this compound under varying pH and thermal conditions?

  • Methodological Answer : The nitro group reduces thermal stability due to its electron-withdrawing nature, making the compound prone to decomposition above 150°C. In acidic conditions, protonation at the pyrazole N2 position occurs, while basic conditions may lead to nitro group reduction (e.g., to amine using H₂/Pd-C). Stability assays using TGA (thermogravimetric analysis) and HPLC monitoring under accelerated degradation conditions (40–80°C, pH 1–13) are recommended .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric factors:
  • Electrophilic substitution : Nitro directs incoming electrophiles to C5 (para to itself), while methoxy directs to C2. Competitive directing effects require kinetic vs. thermodynamic control studies.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C5 (activated by nitro) with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/water .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and intermolecular interactions. For example, dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl) reveal conjugation extent. Hydrogen-bonding networks (e.g., O-H⋯N in nitro groups) stabilize crystal packing. Refinement using SHELXL software ensures accuracy .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. QSAR models correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. How do solvent and catalyst choices affect the yield in multi-step syntheses of this compound derivatives?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity but may reduce selectivity. Ethanol/water mixtures improve solubility in CuAAC reactions .
  • Catalysts : Cu(I) catalysts (e.g., CuSO₄/ascorbate) accelerate cycloadditions, while Pd catalysts enable cross-couplings. Kinetic studies (e.g., varying catalyst loading from 1–10 mol%) optimize yields .

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